molecular formula C17H12ClN3OS B3016871 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-26-1

3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3016871
CAS No.: 536715-26-1
M. Wt: 341.81
InChI Key: UILBYTAQZXYOPD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization in the presence of a catalyst to form the pyrimidoindole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the 4-chlorophenyl group and exhibit similar biological activities.

    Imidazoles: These heterocyclic compounds have a similar core structure and are used in various applications.

Uniqueness

3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of functional groups and its pyrimidoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c1-23-17-20-14-12-4-2-3-5-13(12)19-15(14)16(22)21(17)11-8-6-10(18)7-9-11/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILBYTAQZXYOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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